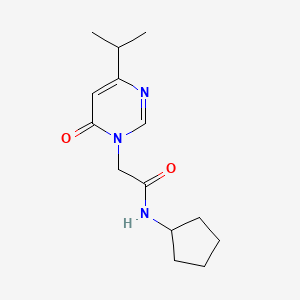

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

描述

属性

IUPAC Name |

N-cyclopentyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10(2)12-7-14(19)17(9-15-12)8-13(18)16-11-5-3-4-6-11/h7,9-11H,3-6,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERFPQQWFVYEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound can be synthesized through various organic reactions, typically involving the formation of the pyrimidinone ring followed by acetamido linkage formation. The synthesis steps include:

- Formation of the Pyrimidinone Ring : This is achieved through a condensation reaction between an appropriate aldehyde and an amine.

- Acetamido Linkage Formation : The pyrimidinone intermediate reacts with acetic anhydride or acetyl chloride under basic conditions to introduce the acetamido group.

- Final Product Formation : The compound is finalized through esterification with methanol in the presence of a strong acid catalyst like sulfuric acid.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction may lead to modulation of biochemical pathways critical in cancer cell proliferation and neurodegeneration .

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related compound was found to selectively inhibit non-small cell lung cancer and central nervous system cancer cell lines, demonstrating potent activity with log GI(50) values around -6.01 for HOP-92 cells and -6.00 for U251 cells .

Neuroprotective Effects

The compound has also been studied for its potential role as a protein aggregation inhibitor in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is hypothesized that this compound may help prevent the aggregation of misfolded proteins, which is a hallmark of these diseases .

Case Studies and Research Findings

A summary of notable studies investigating the biological activity of this compound includes:

科学研究应用

The biological activity of N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Research indicates that this compound may possess selective cytotoxicity towards various cancer cell lines. In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range, suggesting potential for development as anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, it has been hypothesized to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of pyrimidine derivatives, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity. For instance, studies showed that modifications to the acetamide group can lead to enhanced activity against breast cancer cell lines.

相似化合物的比较

Research Findings and Implications

Structure-Activity Relationship (SAR): The pyrimidinone core is critical for hydrogen bonding in receptor interactions, as seen in FPRs-active compounds . Bulky substituents (e.g., isopropyl, cyclopentyl) may enhance selectivity but reduce solubility, necessitating formulation optimization.

Synthetic Feasibility: The compound’s synthesis is likely scalable using established alkylation methods, as demonstrated in pyrimidinone-thioacetamide derivatives .

Therapeutic Potential: Structural alignment with AMC3 positions it as a candidate for pain management or anti-inflammatory applications, though empirical validation is required .

常见问题

Q. Advanced

- Prodrug design : Introduce hydrolyzable groups (e.g., esterification of the acetamide NH) .

- Co-solvents : Use DMSO/PEG 400 mixtures for in vitro assays .

- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .

- Nanoparticle encapsulation : Utilize liposomal carriers to improve biodistribution .

What are the critical parameters to monitor during the purification of this compound using chromatographic methods?

Q. Basic

- Column selection : Silica gel (230–400 mesh) for polar compounds; C18 reverse-phase for HPLC .

- Solvent gradient : Start with 5% ethyl acetate in hexane, gradually increasing polarity .

- Detection : UV absorbance at 254 nm (pyrimidinone chromophore) .

- Fraction analysis : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to confirm purity .

How should researchers design control experiments to confirm the compound’s mechanism of action in enzyme inhibition assays?

Q. Advanced

- Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) .

- Negative controls : Test against enzyme isoforms or mutant variants lacking active sites.

- Substrate competition : Vary substrate concentration to assess competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

What are the common degradation pathways observed for this compound under accelerated stability testing conditions, and how can they be mitigated?

Q. Basic

- Hydrolysis : The pyrimidinone ring and acetamide bond degrade in acidic/basic conditions. Mitigate with lyophilization or storage at -20°C .

- Oxidation : Add antioxidants (e.g., BHT) to formulations .

- Photodegradation : Use amber vials and limit UV exposure .

How can quantum mechanical calculations be applied to predict the reactivity of the pyrimidinone ring in this compound under various pH conditions?

Q. Advanced

- pKa prediction : Use COSMO-RS or MarvinSuite to estimate protonation states (e.g., pyrimidinone NH deprotonation at pH >10) .

- Reactivity mapping : Perform Fukui function analysis to identify nucleophilic/electrophilic sites .

- MD simulations : Model solvation effects on tautomer equilibria (e.g., keto-enol shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。